

Application Notes and Protocols: 2-Hydroxyphenazine in Redox Flow Batteries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyphenazine

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Introduction

Phenazine derivatives are a promising class of organic molecules for aqueous redox flow batteries (RFBs) due to their favorable redox potentials and ability to undergo two-electron transfer processes. This document provides detailed application notes and protocols for the use of **2-hydroxyphenazine** as an anolyte in an aqueous organic redox flow battery. However, it is critical to note that while phenazines as a class are promising, the position of hydroxyl substitution on the phenazine core significantly impacts the molecule's stability. As will be discussed, substitution at the 2-position, as with **2-hydroxyphenazine**, can lead to molecular instability, which is a significant drawback for long-duration energy storage applications. These notes will therefore also present data for more stable dihydroxyphenazine isomers to provide a comparative context for performance and stability.

Quantitative Data Summary

Direct and extensive performance data for **2-hydroxyphenazine** in redox flow batteries is limited in the scientific literature, likely due to its inherent instability. However, data from more stable dihydroxyphenazine (DHP) isomers, such as 1,4-DHP and 1,6-DHP, provide a valuable benchmark for the potential of hydroxyphenazine-based anolytes. The following table summarizes key performance metrics for these more stable derivatives when paired with a ferro/ferricyanide catholyte.

Parameter	1,4-Dihydroxyphenazine (1,4-DHP)	1,6-Dihydroxyphenazine (1,6-DHP)	Reference
Anolyte Composition	0.1 M 1,4-DHP in 1 M KOH	0.1 M 1,6-DHP in 1 M KOH	[1] [2]
Catholyte Composition	0.16 M K ₄ Fe(CN) ₆ / 0.064 M K ₃ Fe(CN) ₆ in 1 M KOH	0.16 M K ₄ Fe(CN) ₆ / 0.064 M K ₃ Fe(CN) ₆ in 1 M KOH	[1] [2]
Temporal Capacity Loss	0.029% per day	0.031% per day	[1] [2]

Note on **2-Hydroxyphenazine** Stability: Studies have shown that hydroxyl substitution at the 2, 3, 7, and 8 positions of the phenazine ring results in unstable derivatives.[\[1\]](#)[\[2\]](#) Decomposition can occur through irreversible hydrogen rearrangement (tautomerization), leading to the formation of redox-inactive species and subsequent capacity fade.[\[1\]](#)[\[2\]](#) Therefore, while **2-hydroxyphenazine** can be synthesized and tested, its practical application in long-cycling RFBs is not recommended.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of **2-hydroxyphenazine** and the assembly and testing of a redox flow battery. These can be adapted for other phenazine derivatives.

Synthesis of 2-Hydroxyphenazine

This protocol is adapted from a known synthetic route for hydroxyphenazines.

Materials:

- Benzoquinone
- 1,2-phenylenediamine
- Anhydrous ethanol

- Deionized water

Procedure:

- Dissolve benzoquinone (1.08 g, 10 mmol) in anhydrous ethanol (100 mL) to form solution A.
- Cool solution A to -10 °C in an ice-salt bath.
- Slowly add a solution of 1,2-phenylenediamine (1.08 g, 10 mmol) in anhydrous ethanol to solution A with continuous stirring.
- Continue stirring the reaction mixture at -10 °C for 2 hours.
- Concentrate the resulting mixture to approximately 10 mL under reduced pressure.
- Pour 50 mL of deionized water into the concentrated mixture to precipitate the product.
- Filter the suspension and wash the solid product with deionized water until the filtrate is colorless.
- Dry the product under vacuum.

Anolyte Preparation

Materials:

- Synthesized **2-hydroxyphenazine** (or a more stable DHP isomer)
- Potassium hydroxide (KOH)
- Deionized water
- Nitrogen gas

Procedure:

- All electrolyte preparation should be carried out in a nitrogen-filled glovebox to prevent oxidation of the active material.

- To prepare a 0.1 M anolyte solution, dissolve the appropriate amount of **2-hydroxyphenazine** (or DHP isomer) in a 1 M KOH aqueous solution. For example, for 10 mL of anolyte, dissolve 19.6 mg of **2-hydroxyphenazine** in 10 mL of 1 M KOH.
- Stir the solution until the active material is fully dissolved.

Redox Flow Battery Assembly and Testing

Materials:

- Zero-gap flow cell hardware
- Graphite felt or carbon paper electrodes
- Nafion® or other suitable ion-exchange membrane
- Peristaltic pumps
- Tubing (e.g., PFA)
- Anolyte (prepared in section 3.2)
- Catholyte (e.g., 0.16 M $\text{K}_4\text{Fe}(\text{CN})_6$ / 0.064 M $\text{K}_3\text{Fe}(\text{CN})_6$ in 1 M KOH)
- Battery cyclers (e.g., Arbin Instruments)
- Potentiostat for electrochemical characterization

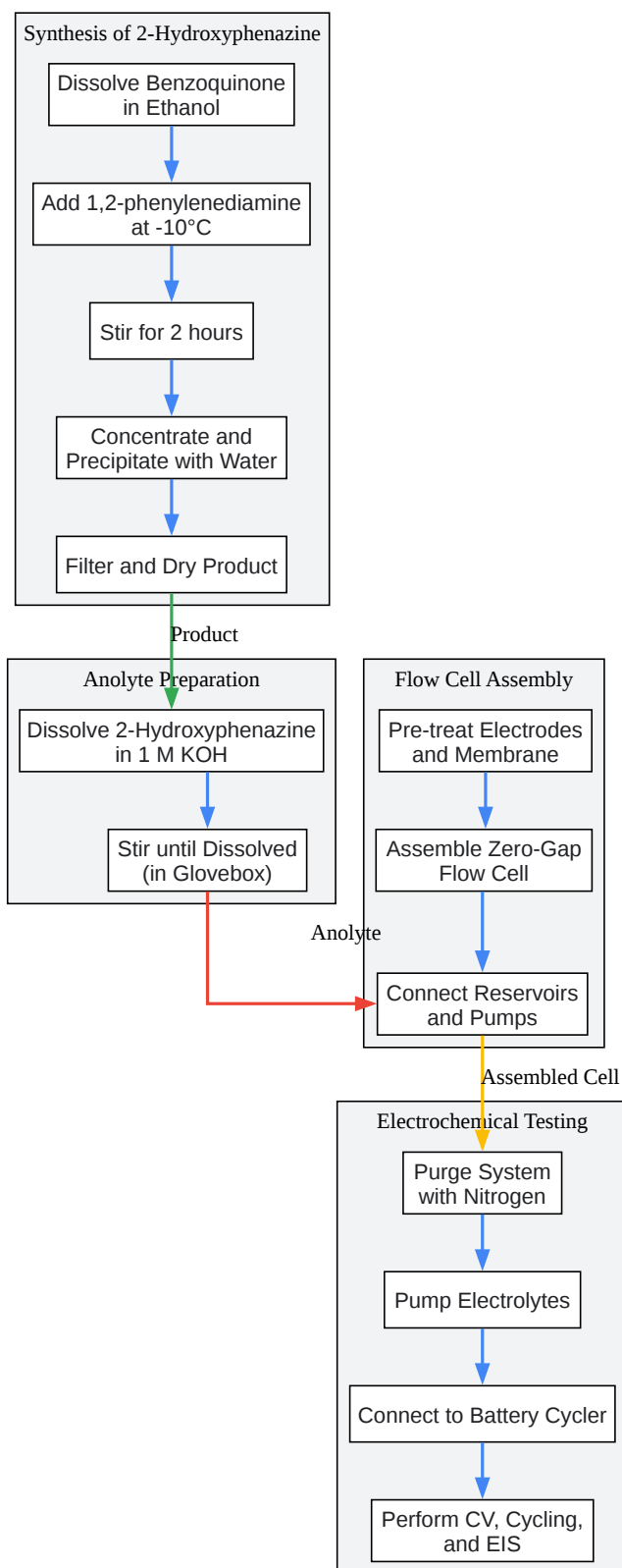
Procedure:

- Pre-treat the electrodes and membrane according to standard laboratory procedures. For example, carbon paper electrodes can be baked in air at 400°C for 24 hours to improve wettability.
- Assemble the flow cell in a zero-gap configuration with the electrodes on either side of the membrane. Ensure proper sealing to prevent leaks.
- Connect the anolyte and catholyte reservoirs to the respective sides of the flow cell using peristaltic pumps and tubing.

- Purge the entire system (reservoirs and cell) with nitrogen to remove any oxygen.
- Pump the anolyte and catholyte through their respective half-cells at a controlled flow rate (e.g., 20-60 mL/min).
- Connect the assembled cell to a battery cycler.
- Perform electrochemical testing, including:
 - Cyclic Voltammetry (CV): To determine the redox potentials of the active species.
 - Galvanostatic Cycling: To evaluate the charge-discharge capacity, coulombic efficiency, energy efficiency, and cycling stability of the battery.
 - Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the cell.

Visualizations

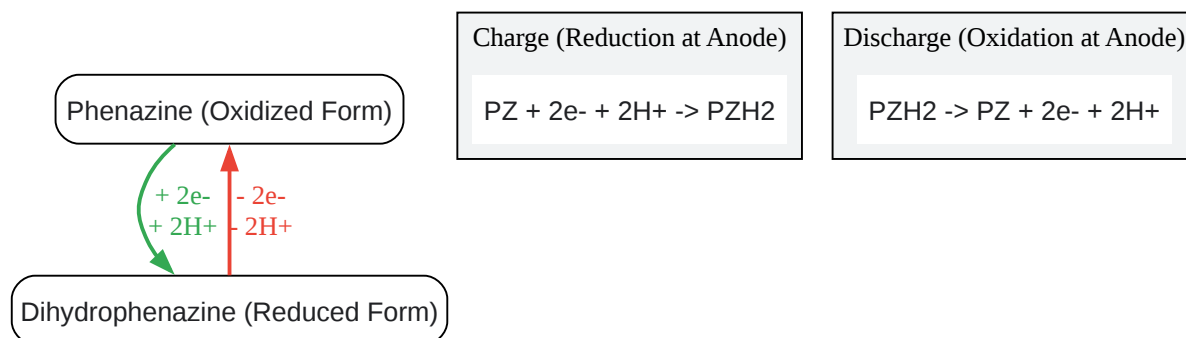
Experimental Workflow



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Caption: Experimental workflow for **2-hydroxyphenazine** RFB.

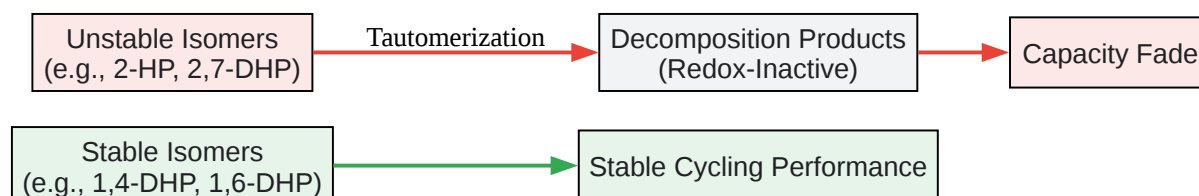
Redox Reaction of Phenazine Anolyte



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Caption: General redox mechanism for a phenazine anolyte.

Instability of 2-Hydroxyphenazine



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Caption: Stability of hydroxyphenazine isomers.

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